3-acetyl-3H-pyridin-2-one
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Overview
Description
3-acetyl-3H-pyridin-2-one is a heterocyclic compound that contains a pyridine ring with an acetyl group at the 3-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-acetyl-3H-pyridin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-pyridone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the acetylation of the pyridone ring to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-acetyl-3H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-hydroxy-3H-pyridin-2-one.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives with additional functional groups.
Reduction: 3-hydroxy-3H-pyridin-2-one.
Substitution: Various substituted pyridin-2-one derivatives.
Scientific Research Applications
3-acetyl-3H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-acetyl-3H-pyridin-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s effects on cellular pathways can lead to changes in cell function and viability .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-3H-pyridin-2-one: Similar structure but with a hydroxyl group instead of an acetyl group.
2-acetylpyridine: Contains an acetyl group at the 2-position of the pyridine ring.
3-acetylindole: An indole derivative with an acetyl group at the 3-position.
Uniqueness
3-acetyl-3H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H7NO2 |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3-acetyl-3H-pyridin-2-one |
InChI |
InChI=1S/C7H7NO2/c1-5(9)6-3-2-4-8-7(6)10/h2-4,6H,1H3 |
InChI Key |
MVZPNXADMNGOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C=CC=NC1=O |
Origin of Product |
United States |
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